molecular formula C10H11NS B6147722 (3-methyl-1-benzothiophen-2-yl)methanamine CAS No. 165737-03-1

(3-methyl-1-benzothiophen-2-yl)methanamine

Cat. No.: B6147722
CAS No.: 165737-03-1
M. Wt: 177.27 g/mol
InChI Key: NAAULBFSKFRTTH-UHFFFAOYSA-N
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Description

(3-methyl-1-benzothiophen-2-yl)methanamine is an organic compound with the molecular formula C10H11NS It is a derivative of benzothiophene, featuring a methyl group at the 3-position and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1-benzothiophen-2-yl)methanamine typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and acetylene derivatives.

    Introduction of Methyl Group: The methyl group is introduced at the 3-position via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The methanamine group is introduced at the 2-position through a nucleophilic substitution reaction using a suitable amine source, such as ammonia or methylamine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1-benzothiophen-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Ammonia, methylamine, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

(3-methyl-1-benzothiophen-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-methyl-1-benzothiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-methyl-1-benzothiophen-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    (3-methyl-1-benzothiophen-2-yl)acetic acid: Contains an acetic acid group instead of a methanamine group.

    (3-methyl-1-benzothiophen-2-yl)thiol: Features a thiol group instead of a methanamine group.

Uniqueness

(3-methyl-1-benzothiophen-2-yl)methanamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

165737-03-1

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

(3-methyl-1-benzothiophen-2-yl)methanamine

InChI

InChI=1S/C10H11NS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,6,11H2,1H3

InChI Key

NAAULBFSKFRTTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)CN

Purity

95

Origin of Product

United States

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